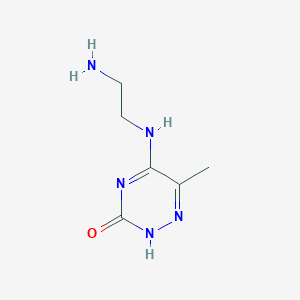![molecular formula C19H22ClN3O3S B2719303 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 899987-77-0](/img/structure/B2719303.png)
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide” is a complex organic molecule. It contains several functional groups including a pyrazinone ring, a sulfanyl group, and an acetamide group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring suggests that the compound could have aromatic properties, which would affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The sulfanyl group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents: The compound exhibits potential anti-inflammatory properties due to its structural features. Researchers can explore its effects on inflammatory pathways, cytokine modulation, and cellular responses. Investigating its impact on inflammation-related diseases (such as arthritis, colitis, or dermatitis) could lead to novel therapeutic interventions.
Anticancer Activity: Given the compound’s unique structure, it may interfere with cancer cell growth and proliferation. Researchers can evaluate its cytotoxic effects against various cancer cell lines. Additionally, investigating its mechanism of action (e.g., inhibition of specific enzymes or signaling pathways) could provide insights into targeted anticancer therapies.
Agrochemical Applications:Herbicides: The compound’s isocyanate group suggests potential herbicidal activity. Researchers can explore its effects on weed control, selectivity, and environmental safety. Investigating its mode of action (e.g., inhibition of specific plant enzymes) may lead to the development of effective herbicides.
Materials Science and Polymer Chemistry:Crosslinking Agents: The compound’s isocyanate functionality makes it suitable for crosslinking polymers. Researchers can study its reactivity with various polymer matrices (e.g., polyurethanes, epoxies, or polyesters) to enhance material properties such as mechanical strength, thermal stability, and chemical resistance.
Organic Synthesis:Building Block for Heterocyclic Compounds: The compound’s pyrazine and isocyanate moieties make it a valuable building block for synthesizing diverse heterocyclic compounds. Researchers can explore its reactivity in multicomponent reactions, cyclizations, and functional group transformations to create new organic molecules.
Environmental Chemistry:Degradation Studies: Given that the compound is formed during the photochemical degradation of linuron, researchers can investigate its environmental fate, degradation pathways, and potential impact on ecosystems. Understanding its behavior in soil, water, and air is crucial for assessing environmental risks.
Analytical Chemistry:Analyte Derivatization: The compound’s isocyanate group allows for derivatization of analytes in complex samples. Researchers can use it as a reagent to enhance detection sensitivity or improve chromatographic separations. Its application in trace analysis (e.g., detecting lead ions in water samples ) is noteworthy.
These applications highlight the compound’s versatility and potential impact across various scientific fields. Further research and collaboration will uncover additional uses and refine its applications. 🌟
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLATWCNOFUIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/no-structure.png)
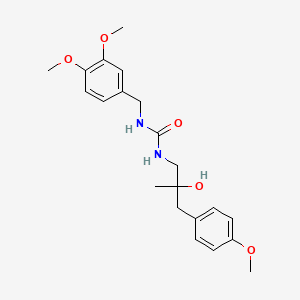
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)
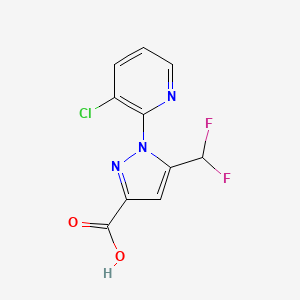
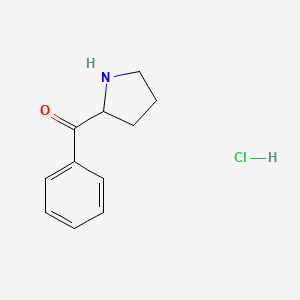
![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)
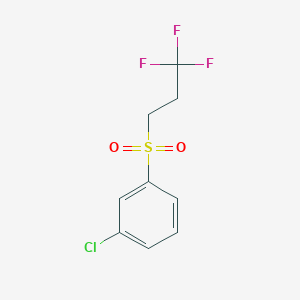
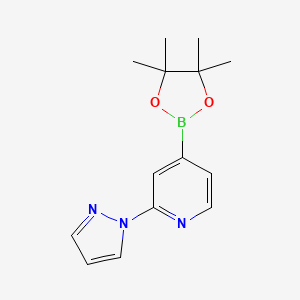
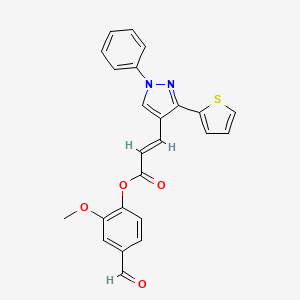
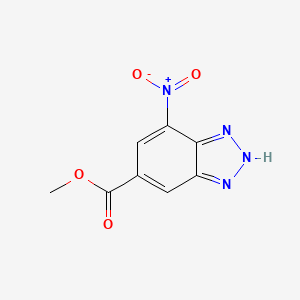
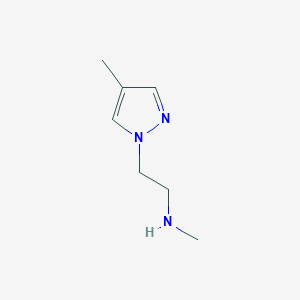
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)
